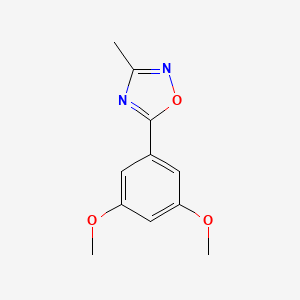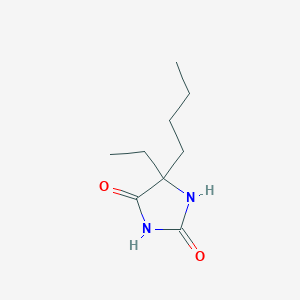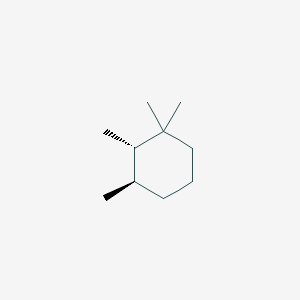
(2S,3R)-1,1,2,3-Tetramethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-1,1,2,3-Tetramethylcyclohexane is a chiral organic compound with a cyclohexane ring structure. The compound is characterized by the presence of four methyl groups attached to the cyclohexane ring, specifically at the 1, 1, 2, and 3 positions. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers at positions 2 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1,1,2,3-Tetramethylcyclohexane can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of a suitable precursor, such as a substituted cyclohexene or cyclohexadiene. The reaction is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate advanced techniques such as microreactor technology to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-1,1,2,3-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: The methyl groups on the cyclohexane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the cyclohexane ring.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-1,1,2,3-Tetramethylcyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound is used to investigate the effects of chirality on biological activity and interactions with biomolecules.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug development and design.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-1,1,2,3-Tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-1,1,2,3-Tetramethylcyclohexane: This enantiomer has the opposite stereochemistry at the chiral centers and may exhibit different chemical and biological properties.
1,1,2,3-Tetramethylcyclohexane: This compound lacks the chiral centers and serves as a non-chiral analog for comparison.
Uniqueness
(2S,3R)-1,1,2,3-Tetramethylcyclohexane is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The compound’s chiral centers influence its reactivity, binding interactions, and overall behavior in various applications.
Eigenschaften
CAS-Nummer |
71186-29-3 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
(2S,3R)-1,1,2,3-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-6-5-7-10(3,4)9(8)2/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
BUOAKQCLRBVIOX-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@@H]1CCCC([C@H]1C)(C)C |
Kanonische SMILES |
CC1CCCC(C1C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



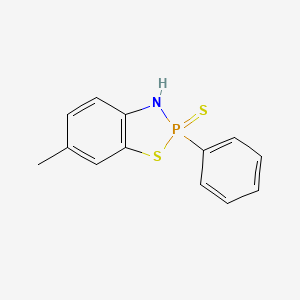
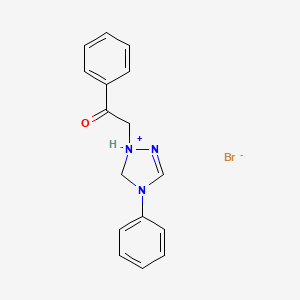

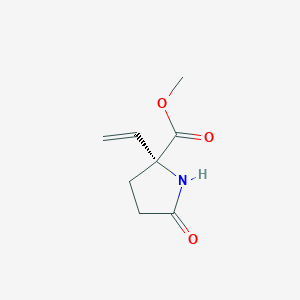

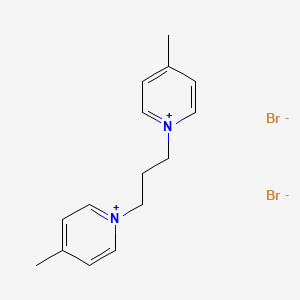
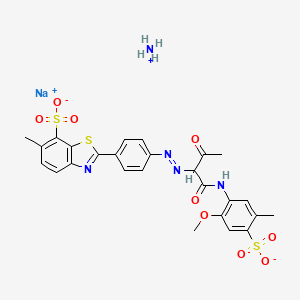
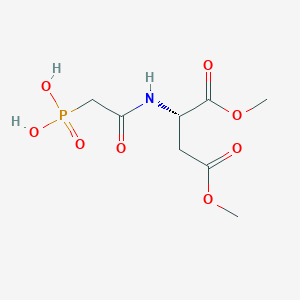
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)
